molecular formula C20H13F4N5O2S B1531972 N-Desmethylapalutamide CAS No. 1332391-11-3

N-Desmethylapalutamide

Cat. No.: B1531972
CAS No.: 1332391-11-3
M. Wt: 463.4 g/mol
InChI Key: BAANHOAPFBHUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethylapalutamide is a nonsteroidal antiandrogen and the major active metabolite of the therapeutic agent Apalutamide (Erleada), which is used in the treatment of metastatic prostate cancer . It is formed in the liver from its parent compound through metabolism by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . Similar to Apalutamide, this compound acts as an androgen receptor (AR) antagonist, binding directly to the ligand-binding domain of the AR . This binding inhibits AR nuclear translocation, prevents DNA binding, and impedes AR-mediated gene transcription, thereby exerting an antitumor effect . In vitro studies indicate that this metabolite possesses significant pharmacological activity, exhibiting approximately one-third the AR inhibitory activity of the parent drug, Apalutamide, in transcriptional reporter assays . In clinical settings, with repeated once-daily dosing of Apalutamide, this compound circulates at steady-state plasma concentrations that are comparable to, or even exceed, those of the parent drug, underscoring its contribution to the overall efficacy of the treatment . In a recent real-world study of patients with castration-resistant prostate cancer, the blood concentration range of this compound at steady-state was measured at 1.78–8.32 μg/mL . The compound has a molecular formula of C20H13F4N5O2S and a molecular weight of 463.41 g/mol . It is highly protein-bound in plasma (95%) . This metabolite is a critical reference standard and tool compound for researchers conducting in vitro and in vivo studies to elucidate the complete pharmacokinetic and pharmacodynamic profile of Apalutamide therapy, to investigate mechanisms of resistance in prostate cancer models, and for potential therapeutic drug monitoring research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAANHOAPFBHUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336279
Record name N-Desmethylapalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332391-11-3
Record name N-Desmethylapalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethylapalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLAPALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation Pathways and Metabolic Profile

Formation from Apalutamide (B1683753): Enzymatic Processes

The conversion of apalutamide to its active metabolite, N-desmethylapalutamide, is a critical step in its mechanism of action. This process is mediated by specific enzymes and represents the main metabolic route for the parent drug.

Role of Cytochrome P450 Isoenzymes (CYP2C8 and CYP3A4)

The formation of this compound from apalutamide occurs in the liver and is catalyzed by cytochrome P450 enzymes, specifically isoenzymes CYP2C8 and CYP3A4. wikipedia.orgnih.gov In vitro studies have confirmed the roles of both CYP2C8 and CYP3A4 in the metabolism of apalutamide. semanticscholar.org These enzymes are responsible for the oxidative N-demethylation of the parent compound. Apalutamide is primarily eliminated through this metabolic process, which leads to the creation of this compound. researchgate.net

Differential Contribution of CYP Isoenzymes to Formation (Single Dose vs. Steady State)

The relative contribution of CYP2C8 and CYP3A4 to the metabolism of apalutamide changes between the initial dose and when the drug reaches a steady state in the body. researchgate.netnih.gov This shift is due to the auto-induction of CYP3A4 by apalutamide with repeated dosing. researchgate.netnih.gov

After a single dose, apalutamide is predominantly metabolized by CYP2C8, with a smaller contribution from CYP3A4. nih.gov Physiologically based pharmacokinetic modeling estimates that after a single dose, CYP2C8 is responsible for approximately 58% of the metabolism, while CYP3A4 accounts for about 13%. researchgate.netnih.gov

However, at steady state, following repeated administration, the contribution of CYP3A4 increases significantly due to enzyme induction. The metabolic responsibility becomes more evenly distributed, with estimates suggesting CYP2C8 accounts for 40% and CYP3A4 for 37% of apalutamide's metabolism. researchgate.netnih.gov

Table 1: Estimated Contribution of CYP Isoenzymes to Apalutamide Metabolism
ConditionCYP2C8 ContributionCYP3A4 Contribution
Single Dose58%13%
Steady State40%37%

N-Demethylation as the Primary Metabolic Route

The primary metabolic pathway for apalutamide is N-demethylation, which results in the formation of this compound. researchgate.net This active metabolite exhibits approximately one-third of the in vitro activity of the parent drug. researchgate.net Following oral administration of apalutamide, both the parent drug and this compound are the main components circulating in plasma. semanticscholar.org At steady state, this compound circulates at concentrations comparable to those of apalutamide itself. wikipedia.org

Subsequent Metabolic Conversion and Inactivation

Following its formation, this compound undergoes further metabolism, leading to its conversion into inactive forms that can be more easily excreted from the body.

Formation of Inactive Carboxylic Acid Metabolite

Apalutamide and its N-desmethyl metabolite are further metabolized into an inactive carboxylic acid metabolite. semanticscholar.org This subsequent biotransformation is a key step in the inactivation and clearance of the active compounds. In studies analyzing the metabolic profile of apalutamide, this inactive carboxylic acid metabolite was found to account for a significant portion of the drug-related material in plasma, although less than apalutamide and this compound. semanticscholar.org The formation of this more polar metabolite facilitates its elimination from the body, primarily through urine. semanticscholar.org

Role of Carboxylesterases in Further Metabolism

Carboxylesterases (CES) are a family of enzymes that catalyze the hydrolysis of a wide range of compounds, including esters and amides, converting them into carboxylic acids and alcohols. nih.govnih.gov These enzymes are crucial in drug metabolism for both activating prodrugs and inactivating active drugs. nih.gov Human carboxylesterases, particularly hCE1 and hCE2, are important for drug metabolism, with hCE1 being highly expressed in the liver. nih.govresearchgate.net The conversion of an N-desmethyl metabolite to an inactive carboxylic acid is a known metabolic pathway. nih.gov The hydrolysis catalyzed by carboxylesterases results in more polar products, which increases their water solubility and promotes renal elimination. nih.gov

Table 2: Compound Names Mentioned
Compound Name
Apalutamide
This compound

Pharmacological Characterization

Androgen Receptor Antagonistic Activity

N-Desmethylapalutamide functions as a competitive antagonist of the androgen receptor (AR), exhibiting a mechanism of action that mirrors apalutamide (B1683753). It directly counteracts the binding of androgens, such as testosterone and dihydrotestosterone, to the ligand-binding domain of the AR. This antagonistic activity is central to its anti-cancer effects in hormone-sensitive prostate cancer.

CompoundRelative Potency (vs. Apalutamide)
Apalutamide1
This compound~1/3

The antiandrogenic effect of this compound is achieved through a multi-faceted inhibition of the androgen receptor signaling pathway.

Similar to apalutamide, this compound directly competes with endogenous androgens for binding to the ligand-binding domain of the androgen receptor. nih.gov By occupying this site, it prevents the conformational changes necessary for receptor activation, thereby inhibiting the initiation of downstream signaling cascades that promote tumor growth.

Upon androgen binding, the androgen receptor typically translocates from the cytoplasm to the nucleus to exert its effects as a transcription factor. This compound, like its parent compound, effectively hinders this critical step. nih.gov By preventing the nuclear translocation of the AR, it blocks the receptor's access to its target genes within the cell nucleus.

Even if some androgen receptors were to translocate to the nucleus, this compound further impedes the signaling pathway by impairing the ability of the androgen receptor to bind to specific DNA sequences known as androgen response elements (AREs). nih.gov This disruption of the AR-DNA interaction ultimately prevents the transcription of androgen-dependent genes that are crucial for the proliferation and survival of prostate cancer cells.

Mechanism of ActionEffect of this compound
Androgen Binding CompetitionYes
Inhibition of AR Nuclear TranslocationYes
Impairment of AR-DNA BindingYes

Pharmacokinetic Disposition

Plasma Protein Binding Characteristics

N-Desmethylapalutamide exhibits high affinity for plasma proteins. In circulation, approximately 95% of this compound is bound to plasma proteins. fda.govrxreasoner.com The primary binding protein is serum albumin. rxreasoner.comsci-hub.se This extensive binding to plasma proteins means that only a small fraction of the compound is unbound and pharmacologically active at any given time. The high degree of protein binding can influence the metabolite's distribution and clearance from the body.

Table 1: Plasma Protein Binding of this compound
ParameterValue
Percentage Bound to Plasma Proteins95%
Primary Binding ProteinSerum Albumin

Distribution Profile: Tissue Permeability and Volume of Distribution

This compound is characterized by wide distribution throughout the body. nih.gov While a specific volume of distribution (Vd) for this compound is not explicitly detailed in published literature, the parent compound, apalutamide (B1683753), has a large apparent volume of distribution at steady-state of approximately 276 L. fda.govrxreasoner.com This large Vd for apalutamide indicates extensive distribution into extravascular tissues, a characteristic that is likely shared by its major active metabolite, this compound. nih.gov The wide distribution suggests good permeability into various tissues, although specific tissue permeability studies for this compound are not available.

Currently, there are no specific research findings available that have directly investigated the ability of this compound to permeate the blood-brain barrier.

Elimination and Excretion Pathways

The elimination of this compound from the body occurs through both renal and fecal excretion, with the majority of the compound being metabolized prior to excretion.

Fecal excretion is also a route of elimination for this compound. Approximately 2.0% of the initial oral dose of apalutamide is excreted in the feces as this compound. fda.govrxreasoner.comnih.gov Over a 70-day period, a total of 24% of the administered radioactivity is recovered in the feces. fda.gov

Table 2: Excretion of this compound
Excretion RoutePercentage of Initial Apalutamide Dose Excreted as this compound
Renal (Urine)2.7%
Fecal2.0%

Accumulation Kinetics at Steady State

Following repeated administration of apalutamide, this compound undergoes significant accumulation in the plasma. Steady-state concentrations of this compound are typically achieved after approximately 4 weeks of daily apalutamide administration. fda.goveuropa.eu At steady state, the exposure to this compound is substantial, with an accumulation ratio reported to be as high as 85.2-fold in plasma. nih.gov The mean area under the curve (AUC) metabolite/parent drug ratio for this compound at steady-state is approximately 1.3. fda.goveuropa.eu This indicates that at steady-state, the systemic exposure to the active metabolite is comparable to that of the parent drug, apalutamide.

Table 3: Accumulation Kinetics of this compound at Steady State
ParameterValue
Time to Reach Steady State~4 weeks
Plasma Accumulation Ratio85.2-fold
Mean AUC Metabolite/Parent Drug Ratio~1.3

Half-life Determination and Pharmacokinetic Modeling

At steady-state, the elimination half-life of this compound has been determined to be approximately 4.6 days. page-meeting.org Pharmacokinetic analyses show that after about four weeks of consistent administration of the parent compound, apalutamide, more than 95% of the steady-state exposure of this compound is achieved. jnjmedicalconnect.comfda.gov Upon reaching a steady state, this compound exhibits a significant 85.2-fold accumulation in plasma. jnjmedicalconnect.comfda.gov

Pharmacokinetic modeling is crucial for understanding the disposition of this compound in the body. An open linear two-compartment disposition model with linear elimination has been successfully utilized to describe the pharmacokinetics of this active metabolite. page-meeting.org This modeling approach indicates that this compound is widely distributed throughout the body and is cleared slowly, with an apparent clearance rate of 1.5 L/h. jnjmedicalconnect.comfda.gov There has been no evidence to suggest any time-dependent disposition for this compound. jnjmedicalconnect.comfda.gov

Population Pharmacokinetic Analysis

A population pharmacokinetic analysis, utilizing data from 1092 subjects across seven clinical studies, was conducted to characterize the time course of plasma concentrations of this compound following single and repeated oral dosing of apalutamide. page-meeting.orgjnjmedicalconnect.com This analysis employed a non-linear mixed-effect modeling approach to effectively describe the pharmacokinetic profile of this compound. jnjmedicalconnect.comnih.gov

Characterization of Disposition Models

The disposition of this compound is well-characterized by an open linear two-compartment model. page-meeting.org This model assumes linear elimination from the central compartment. page-meeting.org The formation of this compound is considered to be equivalent to the elimination of its parent compound, apalutamide. page-meeting.org This modeling has been instrumental in understanding the distribution and elimination kinetics of the metabolite.

Assessment of Intrinsic and Extrinsic Factors on Pharmacokinetics

The influence of various intrinsic and extrinsic factors on the pharmacokinetics of this compound has been evaluated to determine if dose adjustments are necessary for specific patient populations.

Dedicated studies and population pharmacokinetic analyses have been conducted to assess the impact of hepatic impairment on the exposure of this compound. In individuals with mild (Child-Pugh Class A) to moderate (Child-Pugh Class B) hepatic impairment, no clinically relevant effects on the systemic exposure of this compound were observed. jnjmedicalconnect.com A specific study showed that plasma exposure to this compound was similar in subjects with mild hepatic impairment compared to those with normal hepatic function. fda.gov The unbound fraction of this compound was also unaffected by hepatic impairment. fda.gov Data for patients with severe hepatic impairment (Child-Pugh Class C) are not available. jnjmedicalconnect.com

Table 1: Effect of Hepatic Impairment on this compound Exposure

The effect of renal impairment on the pharmacokinetics of this compound has been investigated. Studies have shown that mild to moderate renal impairment (estimated glomerular filtration rate [eGFR] 30-89 mL/min/1.73 m²) does not have a clinically relevant effect on the systemic exposure to this compound. jnjmedicalconnect.com Therefore, no initial dosage adjustments of the parent drug are deemed necessary for patients with mild to moderate renal impairment. jnjmedicalconnect.com There is no available data on the pharmacokinetics of this compound in patients with severe renal impairment or end-stage renal disease (eGFR ≤29 mL/min/1.73 m²). jnjmedicalconnect.com

Table 2: Effect of Renal Impairment on this compound Exposure

Population pharmacokinetic analyses have explored the influence of various demographic factors on the exposure of this compound. While health status, body weight, and albumin concentration were found to be statistically associated with this compound exposure, the magnitude of this effect was considered low (less than 25%). jnjmedicalconnect.comnih.gov Other factors such as age and race were found to have no discernible impact on the pharmacokinetic parameters of this compound. page-meeting.org Consequently, dose adjustments of apalutamide based on these demographic covariates are not warranted. page-meeting.org

Drug Drug Interaction Potential

Modulation of Cytochrome P450 Enzyme Activity

N-Desmethylapalutamide exhibits a complex profile of effects on the cytochrome P450 (CYP) enzyme system, acting as both an inducer and an inhibitor of several key isoenzymes involved in drug metabolism.

Induction of CYP Isoenzymes (e.g., CYP3A4, CYP2B6)

In vitro investigations have identified this compound as a moderate to strong inducer of both CYP3A4 and CYP2B6. fda.gov This induction can lead to an accelerated metabolism of drugs that are substrates for these enzymes, potentially reducing their systemic exposure and therapeutic efficacy.

Table 1: In Vitro Induction of Cytochrome P450 Isoenzymes by this compound

CYP IsoenzymeInduction Potential
CYP3A4Moderate to Strong
CYP2B6Moderate to Strong

This table summarizes the qualitative assessment of the induction potential of this compound on key CYP isoenzymes based on in vitro data. fda.gov

Inhibition of CYP Isoenzymes (e.g., CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4)

In addition to its inductive effects, this compound also acts as an inhibitor of several CYP isoenzymes. In vitro studies have characterized it as a moderate inhibitor of CYP2B6 and CYP2C8. fda.gov Its inhibitory effect is considered weak for CYP2C9, CYP2C19, and CYP3A4. fda.gov The clinical significance of this inhibition would depend on the therapeutic index and metabolic pathway of the co-administered drug.

Table 2: In Vitro Inhibition of Cytochrome P450 Isoenzymes by this compound

CYP IsoenzymeInhibition Potential
CYP2B6Moderate
CYP2C8Moderate
CYP2C9Weak
CYP2C19Weak
CYP3A4Weak

This table outlines the qualitative assessment of the inhibitory potential of this compound on various CYP isoenzymes from in vitro findings. fda.gov

Absence of Effect on Specific CYP Isoenzymes (e.g., CYP1A2, CYP2D6)

Notably, in vitro studies have demonstrated that this compound does not affect the activity of CYP1A2 and CYP2D6 at therapeutically relevant concentrations. fda.gov This suggests that drugs primarily metabolized by these two enzymes are less likely to be affected by co-administration with apalutamide (B1683753).

Interaction with Drug Transporters

The potential for drug-drug interactions extends to the influence of this compound on drug transporters, which play a critical role in the absorption, distribution, and excretion of many medications.

Inhibition of Organic Cation Transporter 2 (OCT2)

Specific in vitro data detailing the inhibitory potential of this compound on the Organic Cation Transporter 2 (OCT2) are not available in publicly accessible literature. Further studies are required to fully characterize this interaction.

Inhibition of Organic Anion Transporter 3 (OAT3)

There is a lack of specific in vitro data in the public domain to quantify the inhibitory effect of this compound on the Organic Anion Transporter 3 (OAT3). Consequently, its potential to alter the disposition of OAT3 substrates remains to be fully elucidated.

Inhibition of Multidrug and Toxin Extrusion (MATE) Transporters

This compound has been identified as an inhibitor of the Multidrug and Toxin Extrusion (MATE) transporters. nih.gov These transporters, including MATE1 and MATE2-K, are critical for the renal and hepatic excretion of cationic drugs. By inhibiting these transporters, this compound can potentially increase the systemic exposure of co-administered drugs that are substrates of MATE, leading to an increased risk of toxicity.

In vitro studies have confirmed the inhibitory activity of this compound on MATE transporters. nih.gov However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values, which are essential for predicting the clinical significance of this interaction, are not available in the public domain. Such data would be crucial for assessing the likelihood and potential magnitude of drug-drug interactions involving MATE substrates when co-administered with apalutamide.

Table 1: In Vitro Inhibition of MATE Transporters by this compound
TransporterTest SystemProbe SubstrateIC50 (µM)
MATE1Data not available in public domainData not available in public domainData not available in public domain
MATE2-KData not available in public domainData not available in public domainData not available in public domain

Substrate Status for Transporters (e.g., P-glycoprotein)

In addition to its role as an inhibitor of MATE transporters, this compound has been identified as a substrate of P-glycoprotein (P-gp), an important efflux transporter. nih.gov P-gp is expressed in various tissues, including the intestines, kidneys, liver, and the blood-brain barrier, where it actively transports a wide range of substances out of cells.

Detailed in vitro studies, such as bidirectional transport assays using cell lines like Caco-2, are necessary to quantify the extent to which this compound is a P-gp substrate. The transport ratio, which compares the rate of transport in the basal-to-apical direction versus the apical-to-basal direction, is a key parameter from these studies. A transport ratio significantly greater than 2 is generally considered indicative of a P-gp substrate. This specific quantitative data for this compound is not publicly available.

Table 2: In Vitro P-glycoprotein Substrate Assessment of this compound
Test SystemDirectionApparent Permeability (Papp) (10^-6 cm/s)Transport Ratio (Papp B-A / Papp A-B)
Data not available in public domainA -> BData not available in public domainData not available in public domain
B -> AData not available in public domain

Analytical Methodologies for Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Developed LC-MS/MS methods allow for the simultaneous determination of both apalutamide (B1683753) and N-Desmethylapalutamide in plasma samples. nih.gov These assays are designed to be simple, specific, and effective, providing reliable measurements for clinical applications. frontiersin.org

Effective sample preparation is essential to remove interfering substances from the biological matrix and isolate the analyte of interest. For this compound, a common and efficient method is protein precipitation. researchgate.net

A typical procedure involves the following steps:

Plasma samples (e.g., 50 μL) are mixed with an internal standard solution. nih.gov

A precipitating agent, such as acetonitrile (B52724) containing 0.1% formic acid, is added to the mixture to precipitate plasma proteins. frontiersin.org

The sample is vortexed thoroughly to ensure complete mixing and precipitation. frontiersin.org

Centrifugation at high speed (e.g., 14,000 r/min) is performed to separate the precipitated proteins from the supernatant. frontiersin.org

A clear aliquot of the supernatant is then transferred to an autosampler vial for injection into the LC-MS/MS system. nih.gov

This protein precipitation method is favored for its simplicity, speed, and suitability for high-throughput analysis. researchgate.net

Chromatographic separation is optimized to achieve a distinct resolution of this compound from its parent compound, apalutamide, and other endogenous components in the plasma. The separation is typically performed using reverse-phase chromatography. Key parameters from a validated method are detailed below. nih.govfrontiersin.org

ParameterConditionReference
Column Ultimate XB-C18 (50 × 4.6 mm, 5 μm) frontiersin.org
Mobile Phase A 0.1% Formic Acid in Acetonitrile frontiersin.org
Mobile Phase B 0.1% Formic Acid in Water frontiersin.org
Gradient/Isocratic 55% Solvent A and 45% Solvent B (Isocratic) frontiersin.org
Flow Rate 0.4 mL/min frontiersin.org
Column Temperature 40°C frontiersin.org
Injection Volume 1.0 µL frontiersin.org

Tandem mass spectrometry is employed for the detection and quantification of this compound. The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. frontiersin.orgfrontiersin.org Detection is achieved using Multiple Reaction Monitoring (MRM), which enhances the selectivity and sensitivity of the assay by monitoring specific precursor-to-product ion transitions. frontiersin.org

For this compound, the precursor ion ([M+H]⁺) corresponds to a mass-to-charge ratio (m/z) of 464.1. frontiersin.org During collision-induced dissociation, this precursor ion fragments into characteristic product ions. The instrument monitors specific transitions for quantification and confirmation. nih.govfrontiersin.org

AnalyteModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zFunctionCollision Energy (CE)Reference
This compound MRM464.1435.9Quantifier34 eV nih.govfrontiersin.org
207.1Qualifier nih.govfrontiersin.org
Apalutamide-d₄ (IS) MRM482.0451.9Quantifier33 eV nih.govfrontiersin.org

Other mass spectrometer settings, such as declustering potential (260 V), entrance potential (10 V), and collision exit potential (15 V), are optimized to maximize the signal intensity for this compound. nih.govfrontiersin.org

To ensure the highest accuracy and precision, a stable isotope-labeled internal standard (IS) is used in the quantitative analysis. nih.gov Apalutamide-d₄ is a commonly used IS for the simultaneous determination of apalutamide and this compound. nih.govfrontiersin.org This deuterated analog is chemically identical to the parent drug and co-elutes with the analytes.

The use of a stable isotope-labeled IS is critical as it effectively compensates for variations that may occur during the analytical process, including sample preparation (e.g., extraction recovery), injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer source. nih.gov The concentration of this compound is determined by calculating the ratio of its peak area to the peak area of the internal standard. nih.gov

Method Validation Parameters

The developed LC-MS/MS assays for this compound are rigorously validated according to international guidelines from bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). frontiersin.org This validation ensures that the method is reliable, reproducible, and suitable for its intended purpose.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. The high specificity of the LC-MS/MS method is achieved through the combination of chromatographic separation and the use of MRM detection. By monitoring a unique precursor-to-product ion transition, the method can accurately measure this compound without interference from endogenous plasma components or other related substances. frontiersin.orgfrontiersin.org

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The method for this compound has been shown to be linear over a wide concentration range, which is essential for analyzing clinical samples that may have significant concentration variability. nih.gov

ParameterValueReference
Linear Calibration Range 0.025 µg/mL to 20 µg/mL nih.gov
Correlation Coefficient (r²) ≥0.99 nih.gov

The calibration curve is constructed by analyzing a series of plasma standards with known concentrations of this compound. nih.gov The consistent linearity demonstrates the method's accuracy across the entire quantification range. nih.govnih.gov

Precision and Accuracy

The precision of an analytical method refers to the closeness of repeated individual measurements, while accuracy indicates how close the determined value is to the true concentration. For this compound, the precision and accuracy of the LC-MS/MS method were evaluated at four quality control (QC) concentrations in human plasma: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

The intra-day precision, measured within a single day, had a coefficient of variation (%CV) ranging from 2.9% to 7.9%. The inter-day precision, assessed over different days, showed %CV values between 5.7% and 7.8%. The accuracy, expressed as relative error (%RE), was found to be within -6.3% to 7.1% for intra-day measurements and -4.1% to 6.2% for inter-day measurements. These results fall within the accepted limits of bioanalytical method validation, demonstrating the reliability and reproducibility of the assay.

QC Level (µg/mL)Intra-day (n=6)Inter-day (n=18)
Precision (%CV)Accuracy (%RE)Precision (%CV)Accuracy (%RE)
0.025 (LLOQ)7.97.17.86.2
0.05 (LQC)6.5-6.36.9-4.1
5 (MQC)2.93.55.73.8
16 (HQC)3.22.46.12.9

Stability in Biological Samples

The stability of this compound in human plasma was assessed under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection. The compound demonstrated acceptable stability under all tested conditions.

Short-term (Bench-top) Stability: Stable for 24 hours at room temperature.

Long-term Stability: Stable for at least 90 days when stored at -80°C.

Freeze-Thaw Stability: Stable through at least three freeze-thaw cycles.

Autosampler Stability: Stable for 24 hours in the autosampler at 10°C.

The deviation in concentration after these conditions was within ±15% of the initial concentration, confirming that sample degradation is not a significant concern during routine sample handling, processing, and storage.

Application in Therapeutic Drug Monitoring and Clinical Studies

The measurement of this compound is highly relevant in clinical settings for therapeutic drug monitoring (TDM). nih.gov this compound is the major active metabolite of apalutamide and contributes significantly to its clinical activity. fda.gov At steady state, the metabolite circulates in plasma at concentrations similar to or greater than the parent drug, apalutamide. fda.gov Therefore, monitoring only the parent drug would provide an incomplete assessment of the total exposure to active therapeutic agents.

TDM of this compound alongside apalutamide allows clinicians to:

Evaluate individual patient differences in drug metabolism and exposure. nih.gov

Investigate cases of unexpected toxicity or lack of efficacy.

In a study of patients with non-metastatic castration-resistant prostate cancer, trough concentrations of this compound ranged from 1.78 to 8.32 μg/mL. nih.govfrontiersin.org The validated LC-MS/MS method has been successfully applied to measure plasma concentrations in these patients, demonstrating its utility in a real-world clinical setting. nih.govfrontiersin.org This monitoring helps ensure that patients maintain therapeutic drug levels, potentially allowing for dose adjustments to optimize treatment outcomes. nih.gov

Clinical Impact and Exposure Response Relationships

Evaluation of Exposure-Response Relationships in Clinical Outcomes

Exploratory analyses using data from pivotal clinical trials, such as the SPARTAN study in nonmetastatic castration-resistant prostate cancer (nmCRPC) and the TITAN study in metastatic castration-sensitive prostate cancer (mCSPC), have been conducted to evaluate the relationship between exposure to apalutamide (B1683753) and N-desmethylapalutamide and key clinical outcomes. aacrjournals.orgnih.govnih.gov

In the SPARTAN trial, which evaluated patients with high-risk nmCRPC, the addition of apalutamide to androgen deprivation therapy (ADT) resulted in a 72% decrease in the risk of metastasis or death. aacrjournals.orgaacrjournals.org An exposure-response analysis was conducted using data from 1,207 patients in this study to assess the relationship between the exposure to both apalutamide and this compound and the primary endpoint of metastasis-free survival (MFS). aacrjournals.orgnih.govaacrjournals.org

Table 1: Summary of Exposure-Efficacy Analysis from the SPARTAN Trial
AnalyteEndpointFindingConclusion
ApalutamideMetastasis-Free Survival (MFS)No statistically significant relationship observed across exposure quartiles. aacrjournals.orgnih.govaacrjournals.orgEfficacy is at the plateau of the exposure-response curve. jnjmedicalconnect.com
This compoundMetastasis-Free Survival (MFS)No statistically significant relationship observed across exposure quartiles. aacrjournals.orgnih.govaacrjournals.orgVariations in metabolite exposure do not impact MFS benefit. aacrjournals.orgaacrjournals.org

While efficacy appears to be independent of exposure within the therapeutic range, exposure-response analyses have identified a link between drug exposure and certain treatment-emergent adverse events. aacrjournals.orgaacrjournals.org In the SPARTAN trial, univariate and multivariate logistic regression models were used to assess the relationship between exposure to apalutamide and this compound and common adverse events. aacrjournals.orgnih.gov

The results showed a statistically significant association between higher exposure to apalutamide and an increased incidence of skin rash and weight loss. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.orgresearchgate.net Patients with higher plasma concentrations of apalutamide were more likely to experience these events. aacrjournals.org A similar analysis from the TITAN study also found that the incidence of skin rash and pruritus increased significantly with higher apalutamide exposure. nih.gov One study noted that while plasma concentrations of apalutamide were slightly higher in patients with skin rash, there was no correlation between the occurrence of rash and the plasma exposure of this compound. researchgate.net The established relationship between apalutamide exposure and these specific adverse events suggests that dose modifications may be a viable strategy to manage such toxicities. aacrjournals.orgnih.govresearchgate.net

Table 2: Summary of Exposure-Safety Analysis for Apalutamide
Adverse EventAssociated AnalyteRelationshipSource Study
Skin RashApalutamideStatistically significant positive association with higher exposure. aacrjournals.orgaacrjournals.orgaacrjournals.orgSPARTAN aacrjournals.orgaacrjournals.org
Weight LossApalutamideStatistically significant positive association with higher exposure. aacrjournals.orgaacrjournals.orgaacrjournals.orgSPARTAN aacrjournals.orgaacrjournals.org
Skin Rash and PruritusApalutamideIncidence increased significantly with increasing exposure. nih.govTITAN nih.gov
Fatigue, Fall, ArthralgiaApalutamide & this compoundNo statistically significant association with exposure. aacrjournals.orgSPARTAN aacrjournals.org

Inter-Individual Variability in Systemic Exposure and Clinical Implications

Several factors (covariates) were evaluated for their impact on drug exposure. page-meeting.orgnih.gov While factors such as health status, body weight, and albumin concentration were found to have a statistically significant association with exposure, the magnitude of their effect was low (less than 25%) and not considered clinically relevant. page-meeting.orgnih.govsci-hub.se Other factors like age, race, and renal or hepatic function did not have a discernible impact on the pharmacokinetics of apalutamide or this compound. page-meeting.org

The low inter-individual variability and the lack of clinically significant effects from various patient characteristics imply that for most patients, a standard dose provides a consistent and effective drug exposure. aacrjournals.orgnih.gov This pharmacokinetic profile supports the use of a fixed-dosing regimen without the need for adjustments based on these patient factors. page-meeting.org

Role of Active Metabolite Monitoring in Optimizing Treatment Strategies

The findings from exposure-response analyses have important implications for the potential role of therapeutic drug monitoring for apalutamide and this compound. Given that the efficacy (MFS, rPFS, OS) does not appear to increase with higher exposure within the therapeutic range, routine monitoring to ensure efficacy is likely unnecessary. aacrjournals.orgnih.govaacrjournals.org The standard dose is sufficient to achieve maximal therapeutic benefit in the majority of patients. aacrjournals.org

However, the significant association between higher apalutamide exposure and specific adverse events like skin rash suggests a potential role for monitoring in managing toxicity. nih.govaacrjournals.org For patients who experience these adverse events, understanding their individual drug exposure could help guide treatment decisions. The exposure-safety relationship provides a rationale for dose reduction as a strategy to mitigate these events. aacrjournals.orgnih.gov Reducing the dose would lower the systemic exposure, which could, in turn, alleviate the adverse event without compromising the treatment's efficacy, as the MFS benefit is maintained across a range of exposures. aacrjournals.orgjnjmedicalconnect.com Therefore, while not routinely required, monitoring of apalutamide and this compound could be a useful tool for personalizing therapy in patients who develop specific exposure-related toxicities.

Future Research Directions

Elucidation of Additional Metabolic Pathways

The primary metabolic pathway leading to the formation of N-desmethylapalutamide from apalutamide (B1683753) is well-documented. Apalutamide is metabolized predominantly by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form this compound. rxreasoner.comnih.govnih.gov Studies have shown that after a single dose, the relative contribution of CYP2C8 and CYP3A4 is approximately 58% and 13%, respectively; however, at steady-state, this shifts to a more balanced contribution, with CYP2C8 at 40% and CYP3A4 at 37%. nih.govresearchgate.net This change is attributed to the auto-induction of CYP3A4 by apalutamide. nih.gov

Following its formation, this compound is further metabolized. Both apalutamide and this compound are converted by carboxylesterase to an inactive carboxylic acid metabolite, which is a significant route for clearance. rxreasoner.com After a single radiolabeled dose of apalutamide, plasma concentrations of apalutamide and this compound were nearly equal, accounting for 45% and 44% of the total radioactivity, respectively, while the inactive carboxylic acid metabolite accounted for 3%. rxreasoner.com

Future research should aim to identify any additional, minor metabolic pathways for this compound. While the main routes are established, a complete map of all biotransformations, including potential phase II conjugation reactions beyond the formation of the carboxylic acid metabolite, is not fully elucidated. Understanding these minor pathways could provide insights into potential drug-drug interactions or variability in patient responses.

Comprehensive Structure-Activity Relationship Studies of this compound

The structural difference between apalutamide and this compound is the absence of a methyl group on the benzamide (B126) nitrogen. This single modification leads to a notable reduction in AR inhibitory activity, highlighting the importance of this methyl group for optimal binding and antagonism.

Future research should focus on more comprehensive structure-activity relationship (SAR) studies centered on the this compound scaffold. Key areas of investigation could include:

Systematic Modifications: Synthesizing and testing analogues of this compound with various substitutions on the benzamide nitrogen to understand the steric and electronic requirements for AR inhibition.

Comparative Docking Studies: Utilizing computational models to compare the binding of apalutamide and this compound within the ligand-binding domain of the androgen receptor. This could clarify how the N-methyl group contributes to binding affinity and receptor antagonism.

Relationship to Side Effects: Investigating how structural elements relate to specific adverse events. For instance, studies have hypothesized that the 2-cyanopyridine (B140075) moiety in apalutamide, which is retained in this compound, may be involved in the development of skin rash through immune system activation. researchgate.netnih.govacs.org Further SAR studies could explore modifications to this part of the molecule to potentially mitigate such effects while retaining therapeutic activity.

A recent study exploring novel analogues of apalutamide by modifying various functional groups provides a template for how such SAR studies could be designed, offering insights into which parts of the molecule are essential for its function. frontiersin.org

Advanced Pharmacodynamic Modeling of Metabolite Contribution

The pharmacokinetic (PK) profiles of both apalutamide and its active metabolite have been well-characterized using population pharmacokinetic (popPK) models. These models, developed from pooled data across multiple clinical studies involving over a thousand subjects, provide a detailed description of the absorption, distribution, and elimination of both compounds. researchgate.netnih.govpage-meeting.org

Key findings from these models include:

Apalutamide is absorbed rapidly with a large apparent volume of distribution (276 L), indicating wide distribution in the body. nih.govsci-hub.se

Its apparent clearance increases from 1.31 L/h after a single dose to 2.04 L/h at steady state due to metabolic auto-induction. nih.govsci-hub.se

this compound is also widely distributed and is cleared slowly at a rate of 1.5 L/h, with no evidence of time-dependent disposition. nih.govsci-hub.se

At the recommended dose of 240 mg daily, apalutamide and this compound exhibit significant accumulation, reaching over 95% of their steady-state exposure after 4 weeks. nih.govpage-meeting.org

These robust PK models have shown that while factors like health status, body weight, and albumin concentration have a statistically significant association with drug exposure, the magnitude of the effect is small and not considered clinically relevant, meaning dose adjustments based on these covariates are not warranted. nih.govpage-meeting.org

While the pharmacokinetics are well-defined, the next frontier is the development of advanced pharmacodynamic (PD) models. An initial exposure-response analysis has suggested a concentration-dependent increase in the QTcF interval for both apalutamide and this compound. nih.gov However, future research should aim to create more sophisticated PK/PD models that can:

Quantify the precise contribution of this compound to key efficacy endpoints, such as prostate-specific antigen (PSA) decline and metastasis-free survival.

Explore the relationship between exposure to this compound and the incidence or severity of specific adverse events.

These models would provide a more mechanistic understanding of the drug's action and could help in personalizing treatment strategies.

Investigations into Long-term Clinical Outcomes and Metabolite Exposure

However, there is a lack of published data from these pivotal trials that directly correlates the long-term exposure levels of this compound with specific clinical outcomes or long-term toxicities. While some research has explored the relationship between apalutamide exposure and skin rash, it found no correlation with the plasma exposure of this compound. researchgate.net Furthermore, studies on the similar drug enzalutamide (B1683756) found no clear relationship between plasma concentrations of its active metabolite and treatment response or toxicity, suggesting that such a link is not guaranteed. nih.gov

Future research should prioritize a retrospective analysis of data from the major apalutamide trials to investigate potential correlations between this compound exposure and:

Efficacy: Is higher metabolite exposure associated with a greater depth or duration of response?

Toxicity: Can exposure levels predict the likelihood or severity of long-term adverse events, such as fatigue or cardiovascular issues?

Resistance: Does the ratio of metabolite to parent drug change over time in patients who develop resistance to therapy?

Answering these questions is crucial for optimizing long-term management and understanding the complete clinical profile of this compound.

Development of Novel Analytical Techniques for Enhanced Quantification

The current standard for the quantification of this compound and its parent drug in biological matrices is liquid chromatography–tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov Several robust and validated LC-MS/MS methods have been developed for the simultaneous determination of both compounds in human plasma. frontiersin.orgdoaj.orgnih.gov

These methods demonstrate high sensitivity, specificity, and accuracy, making them suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govsemanticscholar.org The typical methodology involves protein precipitation for sample extraction, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. frontiersin.orgnih.gov

Table 1: Representative LC-MS/MS Method Parameters
ParameterDescriptionReference
Analytical TechniqueLiquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) frontiersin.orgnih.gov
Sample MatrixHuman Plasma nih.gov
Extraction MethodProtein Precipitation or Liquid-Liquid Extraction nih.govsemanticscholar.org
Chromatography ColumnReversed-phase C18 frontiersin.orgsemanticscholar.org
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
ApplicationTherapeutic Drug Monitoring, Pharmacokinetic Studies frontiersin.org

While LC-MS/MS is a powerful and established technique, future research could focus on developing novel analytical methods that offer advantages in terms of speed, cost, or accessibility. Potential areas for innovation include:

Dried Blood Spot (DBS) Sampling: Developing and validating DBS-based LC-MS/MS methods would simplify sample collection and storage, facilitating large-scale pharmacokinetic studies and TDM in broader clinical settings.

Miniaturization and Automation: Exploring microfluidic-based systems coupled with mass spectrometry could reduce sample and reagent consumption and increase throughput.

Alternative Detection Methods: Investigating the potential for highly sensitive immunoassays or biosensor-based techniques as screening tools, which could offer rapid, point-of-care analysis, although they may lack the specificity of mass spectrometry.

Such advancements would further refine the ability to accurately measure this compound, supporting ongoing research and clinical management.

Q & A

Q. How is N-Desmethylapalutamide quantified in pharmacokinetic studies, and what methodological considerations ensure accuracy?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key validation parameters include linearity (1–1000 ng/mL range), precision (<15% CV), and recovery rates (>85%). Plasma protein binding (95%) requires equilibrium dialysis to differentiate free vs. total metabolite concentrations. Researchers must account for apalutamide’s auto-induction of CYP3A4, which alters clearance rates over time, necessitating longitudinal sampling .

Q. What enzymes are responsible for this compound formation, and how can their contributions be experimentally validated?

CYP2C8 and CYP3A4 are primary enzymes metabolizing apalutamide to this compound. Contributions are validated via in vitro assays using human liver microsomes with isoform-specific inhibitors (e.g., montelukast for CYP2C8, ketoconazole for CYP3A4). Steady-state metabolite ratios (45% apalutamide vs. 44% this compound) confirm balanced contributions. Parallel studies with recombinant CYP enzymes further isolate isoform activity .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in clinical trials?

With a 3–4 day elimination half-life and 5-fold accumulation at steady state, researchers must design trials with ≥4-week washout periods to avoid carryover effects. Dose adjustments should consider renal excretion (65% urinary) and CYP3A4 auto-induction, which increases clearance from 1.3 L/h (single dose) to 2.0 L/h (steady state). Population pharmacokinetic models incorporating creatinine clearance and CYP genotypes are recommended .

Advanced Research Questions

Q. How can researchers differentiate this compound’s pharmacodynamic effects from apalutamide in androgen receptor (AR) inhibition studies?

Use in vitro AR-binding assays with purified metabolites to isolate effects. Co-administer CYP inhibitors (e.g., gemfibrozil for CYP2C8) in animal models to suppress this compound formation, comparing AR suppression between apalutamide-only and metabolite-enriched groups. Pharmacokinetic/pharmacodynamic (PK/PD) modeling of receptor occupancy vs. plasma concentrations further distinguishes contributions .

Q. What experimental designs address contradictions in reported metabolic contributions of CYP2C8 vs. CYP3A4 to this compound formation?

Conduct kinetic studies with recombinant CYP isoforms to calculate intrinsic clearance (Vmax/Km). For example, if CYP3A4 shows higher Vmax but lower affinity (higher Km) than CYP2C8, physiologically based pharmacokinetic (PBPK) modeling can predict relative contributions in vivo. Population studies stratifying patients by CYP2C82 or CYP3A53 alleles also clarify genetic variability .

Q. How should biomarker integration be optimized in trials evaluating this compound’s safety profile?

Prioritize biomarkers linked to metabolite-specific toxicity, such as thyroid-stimulating hormone (TSH) for hypothyroidism risk and electrocardiogram (ECG) monitoring for QT prolongation. Longitudinal sampling correlates this compound concentrations with biomarker changes. Adaptive trial designs allow real-time dose adjustments based on biomarker thresholds .

Q. What statistical methods resolve discrepancies in this compound’s efficacy across heterogeneous patient populations?

Apply mixed-effects models to account for covariates like age, renal function, and CYP polymorphisms. Bootstrapping validates robustness in small cohorts. For time-to-event endpoints (e.g., metastasis-free survival), Cox proportional hazards models with metabolite exposure as a time-varying covariate improve accuracy .

Methodological Resources

  • Quantitative Analysis : LC-MS/MS protocols from Medicinal Chemistry Research guidelines .
  • Biomarker Validation : Follow ICH harmonized criteria for analytical validation .
  • PK/PD Modeling : Use NONMEM or Monolix for population pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Desmethylapalutamide
Reactant of Route 2
N-Desmethylapalutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.